molecular formula C9H18N2O3 B12994319 (S)-tert-Butyl 2-aminomorpholine-4-carboxylate

(S)-tert-Butyl 2-aminomorpholine-4-carboxylate

Cat. No.: B12994319
M. Wt: 202.25 g/mol
InChI Key: GEOXGKPIRPOMJR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 2-aminomorpholine-4-carboxylate is a chiral compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-aminomorpholine-4-carboxylate typically involves the reaction of tert-butyl 2-aminomorpholine-4-carboxylate with a chiral auxiliary or catalyst to induce the desired stereochemistry. One common method involves the use of chiral ligands in transition metal-catalyzed reactions to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-aminomorpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds .

Scientific Research Applications

(S)-tert-Butyl 2-aminomorpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-aminomorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 2-aminomorpholine-4-carboxylate is unique due to its chiral nature and the presence of both tert-butyl and carboxylate groups. These structural features confer specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

tert-butyl (2S)-2-aminomorpholine-4-carboxylate

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-4-5-13-7(10)6-11/h7H,4-6,10H2,1-3H3/t7-/m0/s1

InChI Key

GEOXGKPIRPOMJR-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.